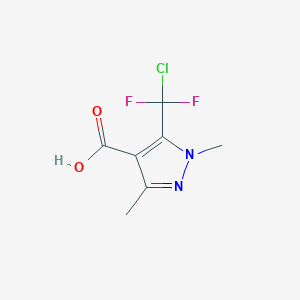

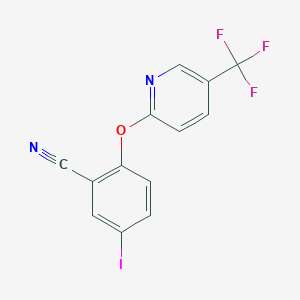

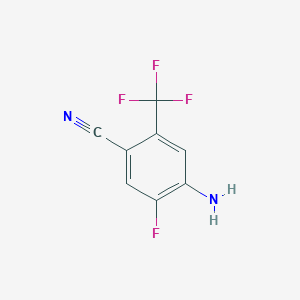

![molecular formula C14H12BNO2S B1473587 [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid CAS No. 1005206-26-7](/img/structure/B1473587.png)

[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid

概要

説明

Synthesis Analysis

The synthesis of “[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid” could potentially involve the Suzuki–Miyaura coupling reaction . This is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid” can be represented by the empirical formula C14H12BNO2S . The structure includes a boronic acid functional group, a cyanobenzyl group, and a phenyl group .Chemical Reactions Analysis

“[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid” can participate in Suzuki–Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis

“[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid” is a powder with a melting point of 94-98 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles (NPs) have been explored for their potential as antiviral therapeutics. Khanal et al. (2013) developed boronic acid functionalized nanoparticles targeting the Hepatitis C virus (HCV), demonstrating novel viral entry inhibition activities. This "proof-of-concept" study highlights the therapeutic potential of NP-derived borono-lectins for blocking viral entry, particularly for HCV, showcasing reduced cellular toxicities compared to alternate NPs (Khanal et al., 2013).

Optical Modulation and Sensing

Mu et al. (2012) investigated the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) for saccharide recognition. Their research demonstrated how phenyl boronic acids conjugated to polymers can modulate the optical properties of SWNTs, facilitating selective saccharide detection. This study is pivotal in understanding how molecular structure influences SWNT optical properties and saccharide recognition, potentially leading to advancements in sensing technologies (Mu et al., 2012).

Chemical Synthesis and Reactivity

Zhang et al. (2017) synthesized two new derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, highlighting their structural complexity and potential applications in medicine, agriculture, and industrial chemistry. These compounds exhibit unique structural characteristics and reactivity profiles, providing insights into multifunctional boronic acid derivatives and their applications (Zhang et al., 2017).

Carbohydrate Detection and Interaction

Valenzuela et al. (2022) utilized 11B NMR spectroscopy to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, revealing their binding capabilities with carbohydrates. This comprehensive study underlines the importance of boronic acids in medical diagnostics and biochemistry, especially for carbohydrate recognition and interaction, providing a foundation for future applications in these fields (Valenzuela et al., 2022).

Nanoparticle-Based Sensors

Cannizzo et al. (2005) developed boronic acid-functionalized nanoparticles as optical nanosensors for carbohydrates. These nanoparticles demonstrated selective visual detection of fructose, showcasing their potential as reusable supports for binding and optical detection in various applications, including food safety and medical diagnostics (Cannizzo et al., 2005).

Safety And Hazards

将来の方向性

“[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid” is a sulfur-based chain transfer agent that provides a high degree of control for living radical polymerization . It is especially suited for the polymerization of methacrylate and methacrylamide monomers . Therefore, it could potentially be used in the development of new polymers with tailored properties.

特性

IUPAC Name |

[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRZANREDPJZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214546 | |

| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid | |

CAS RN |

1005206-26-7 | |

| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

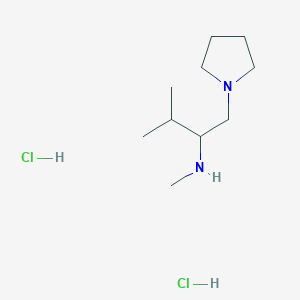

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)

![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)

![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)